N'-(furan-2-ylmethylene)-4-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(furan-2-ylmethylene)-4-methylbenzohydrazide is a compound belonging to the class of Schiff bases, which are formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(furan-2-ylmethylene)-4-methylbenzohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 4-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for N’-(furan-2-ylmethylene)-4-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N’-(furan-2-ylmethylene)-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group (C=N) to an amine group (C-NH).
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the furan and benzene rings.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazide derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the furan ring.
Medicine: Studied for its potential anticancer properties, as Schiff bases are known to exhibit cytotoxic effects against certain cancer cell lines.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N’-(furan-2-ylmethylene)-4-methylbenzohydrazide involves its ability to form stable complexes with metal ions through the azomethine nitrogen and the furan oxygen. These metal complexes can interact with various biomolecules, such as proteins and enzymes, potentially inhibiting their function. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt cellular processes by binding to essential biomolecules.
Comparison with Similar Compounds
N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar structure but with a hydroxyl group on the benzene ring.
N’-(furan-2-ylmethylene)-4-hydroxybenzohydrazide: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness: N’-(furan-2-ylmethylene)-4-methylbenzohydrazide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
CAS No. |
113906-79-9 |
---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C13H12N2O2/c1-10-4-6-11(7-5-10)13(16)15-14-9-12-3-2-8-17-12/h2-9H,1H3,(H,15,16)/b14-9+ |
InChI Key |
VNJKCISMYLGSHP-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.